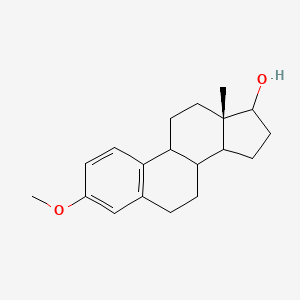
beta-Estradiol 3-methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Estradiol 3-methyl ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormoneThe compound has the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . It is used in various scientific research applications due to its unique properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-methyl ether can be synthesized through the methylation of beta-estradiol. The process involves the reaction of beta-estradiol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: Beta-Estradiol 3-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
科学的研究の応用
Beta-Estradiol 3-methyl ether has a wide range of scientific research applications, including:
作用機序
Beta-Estradiol 3-methyl ether exerts its effects through the inhibition of the TRPML1 cation channel, which is involved in lysosomal function and autophagy. The compound selectively inhibits TRPML1, leading to the modulation of autophagy and the translocation of transcription factor EB (TFEB). This mechanism is independent of estrogen receptors, making it a unique tool for studying TRPML1-related pathways .
類似化合物との比較
Estradiol: The parent compound of beta-Estradiol 3-methyl ether, with similar estrogenic properties but different pharmacokinetics.
3-Methoxyestrone: Another methylated derivative of estrone, with distinct biological activities.
17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its selective inhibition of TRPML1 and its independence from estrogen receptors. This makes it a valuable compound for studying specific cellular pathways and potential therapeutic applications .
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
InChIキー |
ULAADVBNYHGIBP-VEGHNBABSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
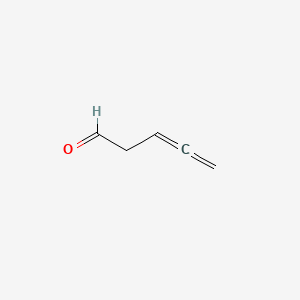
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
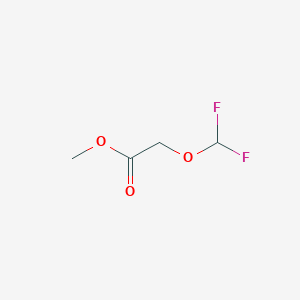
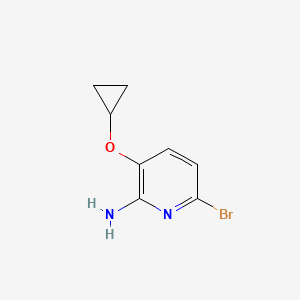
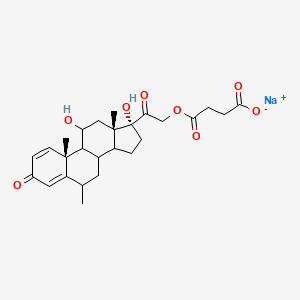
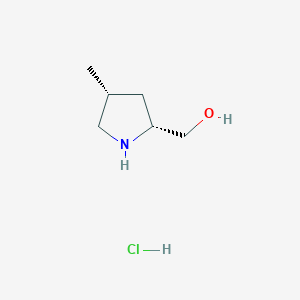

![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
